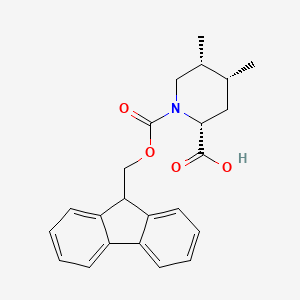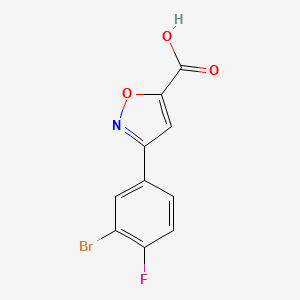
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid: is a chemical compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antiviral, anticancer, and anti-inflammatory activities . It is often used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its derivatives are used in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring . This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives with diverse biological activities . Additionally, the carboxylic acid group provides further opportunities for chemical modifications and functionalization .
Eigenschaften
Molekularformel |
C10H5BrFNO3 |
|---|---|
Molekulargewicht |
286.05 g/mol |
IUPAC-Name |
3-(3-bromo-4-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI-Schlüssel |
CMUSLJFSVVOGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


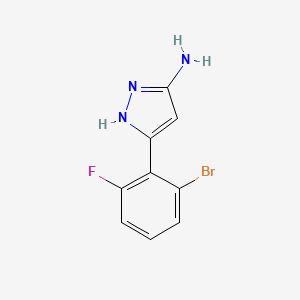
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


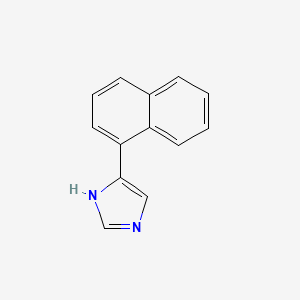
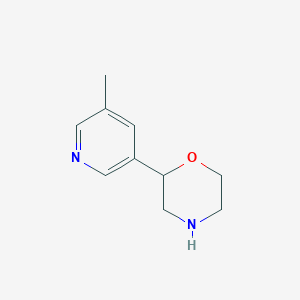
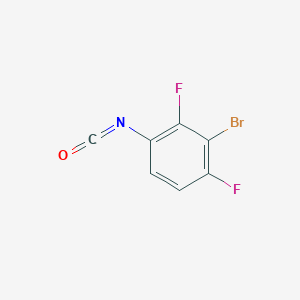
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
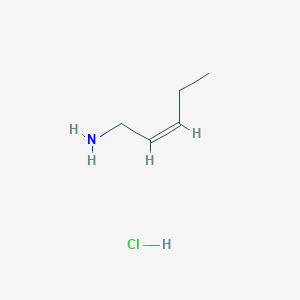

![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
